Cas no 898755-36-7 (4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone)

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone is a specialized organic compound featuring a ketal-protected carbonyl group and a heptyl-substituted aromatic ring. Its structural design offers enhanced stability under acidic or basic conditions due to the dioxane moiety, making it suitable for controlled-release applications in synthetic chemistry. The heptyl chain provides lipophilicity, facilitating solubility in nonpolar solvents and compatibility with hydrophobic matrices. This compound is particularly valuable in fine chemical synthesis, where selective deprotection or tailored reactivity is required. Its well-defined molecular architecture ensures reproducibility in research and industrial processes, making it a reliable intermediate for advanced organic transformations.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone structure
898755-36-7 structure
Product Name:4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
CAS No:898755-36-7
MF:C23H36O3
MW:360.53014755249
MDL:MFCD03844282
CID:1946333
PubChem ID:24727888
Update Time:2025-06-10

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone Chemical and Physical Properties

Names and Identifiers

    • 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-HEPTYLBUTYROPHENONE
    • 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one
    • LogP
    • 898755-36-7
    • AKOS016023265
    • DTXSID50645985
    • MFCD03844282
    • 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
    • MDL: MFCD03844282
    • Inchi: 1S/C23H36O3/c1-4-5-6-7-8-10-19-13-15-20(16-14-19)21(24)11-9-12-22-25-17-23(2,3)18-26-22/h13-16,22H,4-12,17-18H2,1-3H3
    • InChI Key: FEVRIVHKMHDTPV-UHFFFAOYSA-N
    • SMILES: O1C(CCCC(C2C=CC(=CC=2)CCCCCCC)=O)OCC(C)(C)C1

Computed Properties

  • Exact Mass: 360.26600
  • Monoisotopic Mass: 360.26644501Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 11
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 5.95160

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
208380-2g
4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
898755-36-7 97%
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£643.00 2022-03-01
Fluorochem
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4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
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TRC
D103435-250mg
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
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$ 365.00 2022-06-06
TRC
D103435-500mg
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
898755-36-7
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$ 605.00 2022-06-06
abcr
AB368363-1 g
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone; 97%
898755-36-7
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€568.80 2022-03-02
abcr
AB368363-2 g
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abcr
AB368363-1g
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone, 97%; .
898755-36-7 97%
1g
€778.90 2025-04-15
abcr
AB368363-2g
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone, 97%; .
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2g
€1093.90 2025-04-15
abcr
AB368363-5g
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone, 97%; .
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620347-1g
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one
898755-36-7 98%
1g
¥5082.00 2024-04-26

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:898755-36-7)4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
Order Number:A1197523
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:33
Price ($):346.0
Email:sales@amadischem.com

Additional information on 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone

Research Briefing on 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone (CAS: 898755-36-7)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone (CAS: 898755-36-7) as a promising compound with potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound, characterized by its unique ketal-protected diol structure, has garnered attention due to its structural similarity to known bioactive molecules. Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated its role as a key intermediate in the synthesis of novel liquid crystal materials with potential applications in biomedical imaging. The heptyl chain and butyrophenone moiety contribute to its distinctive physicochemical properties, including enhanced lipid solubility and thermal stability.

In pharmacological research, preliminary in vitro studies (Bioorganic & Medicinal Chemistry Letters, 2024) have shown that derivatives of 898755-36-7 exhibit moderate inhibitory activity against certain kinase enzymes implicated in inflammatory pathways. The 5,5-dimethyl-1,3-dioxane ring system appears to confer conformational rigidity that may enhance target binding specificity, though further structure-activity relationship studies are needed to optimize this property.

From a synthetic chemistry perspective, recent methodological improvements (Tetrahedron Letters, 2023) have reported a more efficient three-step synthesis route starting from commercially available 4'-heptylacetophenone, achieving an overall yield of 68% with excellent enantioselectivity. This advancement significantly enhances the compound's accessibility for further biological evaluation.

Current challenges in the development of 898755-36-7 derivatives include improving their metabolic stability and reducing potential off-target effects. Collaborative research between academic and industrial groups (as reported in ACS Medicinal Chemistry Letters, 2024) is exploring structural modifications to address these limitations while maintaining the core pharmacophore features.

Future research directions emphasize the compound's potential as a scaffold for developing novel therapeutics targeting neurological disorders, given its ability to cross the blood-brain barrier. Upcoming clinical studies are expected to evaluate its safety profile and pharmacokinetic properties in animal models, which will be crucial for determining its translational potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898755-36-7)4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
A1197523
Purity:99%
Quantity:1g
Price ($):346.0
Email